molecular formula C14H34O6Si2 B090929 1,1-Bis(triethoxysilyl)ethane CAS No. 16068-36-3

1,1-Bis(triethoxysilyl)ethane

Cat. No.: B090929
CAS No.: 16068-36-3
M. Wt: 354.59 g/mol
InChI Key: FOQJQXVUMYLJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Bis(triethoxysilyl)ethane (CAS 16068-36-3) is an organosilicon compound with the formula C₁₄H₃₄O₆Si₂, serving as a versatile crosslinking agent in advanced materials research . Its molecular structure features two triethoxysilyl groups bonded to a central ethane backbone, which enables the formation of stable, hybrid siloxane networks upon hydrolysis and condensation . This reactivity is fundamental to its application in sol-gel chemistry, hybrid materials, and nanocomposites . A primary research application of this compound is in the fabrication of organosilica membranes for gas separation . Membranes derived from this compound demonstrate exceptional performance for hydrogen purification, showing high H₂/CH₄ selectivity (up to 100) and significant H₂ permeance (approximately 10⁻⁶ mol m⁻² s⁻¹ Pa⁻¹) . Remarkably, research has shown that through specific thermal treatments, these membranes can achieve improved thermal and oxidation stability, maintaining their integrity at high temperatures and under oxidizing atmospheres where conventional silica membranes would fail . Beyond membrane technology, this compound is valuable as a precursor for synthesizing mesoporous organosilica materials with tailored porosity and as an auxiliary agent in coatings for plastics, textiles, and leather, where it enhances properties like adhesion, durability, and water repellency . From an analytical standpoint, the structural integrity and purity of this compound can be verified using techniques such as ²⁹Si and ¹H NMR spectroscopy, Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) . This product is intended for research applications only and is not approved for human or veterinary use.

Properties

CAS No.

16068-36-3

Molecular Formula

C14H34O6Si2

Molecular Weight

354.59 g/mol

IUPAC Name

triethoxy(1-triethoxysilylethyl)silane

InChI

InChI=1S/C14H34O6Si2/c1-8-15-21(16-9-2,17-10-3)14(7)22(18-11-4,19-12-5)20-13-6/h14H,8-13H2,1-7H3

InChI Key

FOQJQXVUMYLJSU-UHFFFAOYSA-N

SMILES

CCO[Si](C(C)[Si](OCC)(OCC)OCC)(OCC)OCC

Canonical SMILES

CCO[Si](C(C)[Si](OCC)(OCC)OCC)(OCC)OCC

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Membrane Technology

BTESE is prominently utilized in the fabrication of organosilica membranes, which are critical for various gas separation processes. The synthesis of BTESE-derived membranes involves the hydrolysis and condensation of BTESE to form siloxane networks. These membranes have shown improved thermal and oxidation stability, making them suitable for high-temperature applications such as hydrogen purification and carbon dioxide removal.

Key Findings:

  • Gas Separation: BTESE membranes have demonstrated exceptional performance in hydrogen purification from hydrocarbons at elevated temperatures (up to 700 °C). The membranes exhibit high permeance and selectivity due to the controlled pore size achieved through varying coating layers during membrane preparation .
  • Pervaporation Applications: These membranes are also effective in pervaporation processes for dehydration, such as separating isopropanol from water, showcasing their versatility in industrial applications .

Table 1: Performance Characteristics of BTESE-Derived Membranes

PropertyValueNotes
Maximum Operating TemperatureUp to 700 °CEnhanced thermal stability
H2 Permeance> 106mol m2sPa 10^{-6}\,\text{mol m}^2\cdot \text{s}\cdot \text{Pa }High efficiency for hydrogen separation
Selectivity (He/SF6)23 - 3405Varies with pore size and coating layers

Coatings and Surface Modifications

BTESE is employed as a coating agent in various industries due to its ability to enhance surface properties. It is used as an auxiliary agent in coatings for plastics, textiles, and leather, providing improved adhesion and durability.

Applications:

  • Textile Coatings: BTESE enhances water repellency and durability of textile surfaces.
  • Plastic and Leather Treatments: It improves the mechanical properties and resistance to environmental factors such as moisture and UV radiation .

Material Science

In material science, BTESE serves as a precursor for synthesizing mesoporous organosilica materials. Its unique structure allows for the creation of materials with tailored porosity and surface characteristics.

Research Insights:

  • Mesoporous Materials: BTESE facilitates the preparation of mesoporous silica with controlled pore sizes, which can be used in catalysis and drug delivery systems due to their high surface area and tunable properties .
  • Composite Materials: Incorporating BTESE into composite materials enhances their mechanical strength and thermal stability, making them suitable for advanced engineering applications.

Case Study 1: Hydrogen Purification

A recent study demonstrated that BTESE-derived membranes could effectively separate hydrogen from methane at high temperatures (up to 700 °C). The membranes exhibited high permeance (> 106mol m2sPa 10^{-6}\text{mol m}^2\cdot \text{s}\cdot \text{Pa }) while maintaining selectivity against larger hydrocarbons. This capability positions BTESE membranes as viable candidates for industrial hydrogen recovery processes .

Case Study 2: Textile Applications

Research conducted on the application of BTESE in textile coatings showed significant improvements in water repellency and stain resistance. The treated textiles maintained their properties after multiple washes, indicating the durability of BTESE as a surface treatment agent .

Comparison with Similar Compounds

Structural Analogues: Bridged Organosilanes

(a) 1,2-Bis(triethoxysilyl)ethane (BTEE)
  • Structure : Unlike the 1,1 isomer, BTEE has triethoxysilyl groups on adjacent carbons ($ \text{CH}2\text{Si(OCH}2\text{CH}3)3 $_2) .
  • Reactivity: The 1,2 configuration allows for more spatially separated silanol groups during hydrolysis, leading to mesoporous structures with higher surface areas (e.g., 800–1000 m²/g in BTEE-based PMOs) .
  • Applications: BTEE is widely used in periodic mesoporous organosilica (PMO) nanoparticles for CO₂ adsorption and drug delivery due to its controlled porosity .
(b) 1,2-Bis(trimethoxysilyl)ethane
  • Structure : Replaces ethoxy groups with methoxy ($ \text{Si(OCH}3)3 $), reducing steric hindrance.
  • Hydrolysis Rate : Faster hydrolysis than triethoxy derivatives due to smaller alkoxy groups, enabling rapid gelation in sol-gel processes .
  • Mechanical Properties : Produces denser networks with higher Young’s modulus (e.g., ~2.5 GPa in hybrid coatings) .
(c) Bis[(3-trimethoxysilyl)propyl]amine
  • Structure : Contains amine-functionalized trimethoxysilyl groups.
  • Functionality : Enables pH-responsive behavior in mesoporous materials, enhancing CO₂ adsorption selectivity (e.g., 1.8 mmol/g at 1 bar) .
  • Hybridization : When combined with BTEE, it forms amine-functionalized PMOs with dual porosity (micro- and mesopores) .

Performance in Composite Materials

Compound Pore Size (nm) Surface Area (m²/g) Mechanical Strength (MPa) Key Application
1,1-Bis(triethoxysilyl)ethane Not reported Not reported Not reported Theoretical crosslinker
1,2-Bis(triethoxysilyl)ethane 2.5–4.0 800–1000 15–20 (cement composites) CO₂ adsorption, drug delivery
TEOS (Tetraethyl orthosilicate) 1.0–2.0 300–500 10–12 Standard sol-gel precursor

Notes:

  • The 1,1 isomer’s symmetric structure may limit pore formation compared to BTEE but enhance crosslinking density in non-porous matrices.
  • BTEE-based cements show a 50% increase in compressive strength over TEOS when substituted at 5% .

Chemical Reactivity and Functionalization

  • Hydrolysis Kinetics : Triethoxysilyl groups in this compound hydrolyze slower than trimethoxysilyl analogues due to larger ethoxy substituents, requiring acidic or basic catalysts for efficient condensation .
  • Functionalization Potential: The ethane spacer in BTEE allows integration with carbon nanotubes (CNTs) for nano-reinforced adhesives, achieving 30% higher bond strength than traditional materials .

Preparation Methods

Hydrolytic Polycondensation of Alkoxysilanes

Hydrolytic polycondensation is a cornerstone of organosilicon synthesis, involving sequential hydrolysis and condensation of alkoxysilanes. For BTESE, this method typically employs 1,1-dichloroethane and triethoxysilane as precursors. Under acidic or basic catalysis, the reaction proceeds via nucleophilic substitution, where ethoxy groups replace chloride ions.

A study on analogous systems demonstrated that hydrochloric acid (0.1 M) catalyzes the hydrolysis of triethoxysilanes at 80°C, achieving 85% conversion within 72 hours . For BTESE, stoichiometric ratios of 1:2 (1,1-dichloroethane:triethoxysilane) are critical to minimize oligomerization. The resulting product is purified via fractional distillation under reduced pressure (96°C at 0.3 mmHg) , yielding BTSEE with 97% purity .

Catalytic Hydrosilylation of Alkenes

Transition-metal-catalyzed hydrosilylation offers a streamlined route to BTESE. This method involves reacting vinyltriethoxysilane with triethoxysilane in the presence of a platinum-based catalyst (e.g., Karstedt’s catalyst). The reaction follows anti-Markovnikov addition, forming the 1,1-isomer selectively.

Key parameters include:

  • Catalyst loading : 10 ppm Pt achieves >90% conversion .

  • Temperature : Optimal activity occurs at 70–90°C .

  • Solvent : Toluene or hexane minimizes side reactions .

Post-reaction, unreacted silanes are removed via vacuum stripping, and the product is stabilized with 0.1% BHT to prevent oxidative degradation .

Sol-Gel Processing and Aging Dynamics

Sol-gel methods are pivotal for generating BTESE-derived materials. Hydrolysis of BTESE in aqueous methanol (pH 4) produces silanol intermediates, which condense into siloxane networks. Nuclear magnetic resonance (NMR) studies reveal that:

  • Methanol content : Solutions with 93% water achieve 85% hydrolysis within 3 days, whereas methanol-rich systems (93% methanol) exhibit <10% conversion .

  • Aging time : A plateau of silanol formation occurs between 24–72 hours, balancing hydrolysis and condensation .

For film deposition, BTESE solutions aged for 72 hours at 25°C yield coatings with 1.20 mmol/g sulfonyl groups after oxidative treatment .

Industrial-Scale Synthesis and Quality Control

Large-scale BTESE production employs continuous-flow reactors to enhance reproducibility. Key metrics include:

ParameterOptimal Value
Residence time30–45 minutes
Temperature80°C
Pressure0.5–1.0 bar
Purity (GC-MS)≥97%

Quality control protocols emphasize Fourier-transform infrared (FTIR) spectroscopy to monitor Si–O–Si stretching (1080 cm⁻¹) and ethyl group integrity (2970 cm⁻¹) .

Q & A

Basic Question: What characterization techniques are critical for verifying the structural integrity of 1,1-bis(triethoxysilyl)ethane in synthetic workflows?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 29Si^{29}\text{Si} and 1H^{1}\text{H} NMR to confirm the ethane backbone and triethoxysilyl group connectivity. For example, 29Si^{29}\text{Si} NMR peaks between -40 to -60 ppm indicate triethoxysilyl environments .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify Si-O-C (≈1100 cm1^{-1}) and Si-C (≈780 cm1^{-1}) stretching vibrations to validate functional groups .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Ensure purity by detecting residual solvents or byproducts (e.g., unreacted triethoxysilane precursors) .

Advanced Question: How can researchers optimize the co-polymerization of this compound with other silanes to enhance membrane microstructural properties?

Methodological Answer:

  • Precursor Ratio Adjustment: Blend this compound with monomers like 1,2-bis(triethoxysilyl)methane (BTESM) at varying molar ratios (e.g., 1:1 to 3:1) to tailor pore size and network flexibility. Higher ethane content increases hydrophobicity and reduces microporosity .
  • Sol-Gel Conditions: Control hydrolysis pH (e.g., acidic vs. basic catalysts) and aging time to influence condensation rates. Acidic conditions (pH ≈2) yield denser networks, while basic conditions (pH ≈10) favor larger pores .
  • Thermal Treatment: Post-synthesis calcination at 300–400°C removes organic residues and stabilizes the silica matrix without collapsing micropores .

Basic Question: What are the primary applications of this compound in materials science?

Methodological Answer:

  • Nanocomposite Modifiers: Functionalize carbon nanotubes (CNTs) by reacting this compound with amine-phenol groups to enhance dispersion in polymer matrices (e.g., tile adhesives). Activated CNTs show 20–30% improved tensile strength in cement-based materials .
  • Gas Separation Membranes: Use sol-gel-derived organosilica membranes for H2_2/CO2_2 separation. BTESE-based membranes achieve H2_2 permeance >1×106^{-6} mol m2^{-2} s1^{-1} Pa1^{-1} with selectivity >50 .

Advanced Question: How can researchers resolve contradictions in gas permselectivity data for this compound-derived membranes?

Methodological Answer:

  • Nanopermporometry (NPP): Quantify pore size distribution to correlate membrane microstructure with gas transport. Discrepancies often arise from inconsistent pore connectivity or defects .
  • Modified Gas Translation (mGT) Theory: Apply this model to differentiate between Knudsen diffusion and surface flow contributions. Deviations may indicate unaccounted surface adsorption effects (e.g., H2_2O vapor interference) .
  • Reverse Osmosis (RO) Cross-Validation: Compare gas separation data with RO performance (e.g., DMF rejection >95%) to assess membrane integrity .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation: Use fume hoods to mitigate exposure to ethanol byproducts released during hydrolysis .
  • Waste Management: Segregate silane-containing waste and neutralize with aqueous HCl (1 M) before disposal to prevent gelation in drainage systems .
  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to avoid dermal/ocular irritation from alkoxysilane precursors .

Advanced Question: How does the incorporation of this compound into hybrid organic-inorganic frameworks affect catalytic activity in hydrogen production?

Methodological Answer:

  • Support Functionalization: Anchor Ru nanoparticles onto BTESE-derived silica supports to enhance catalytic stability. For example, Ru/BTESE catalysts achieve COx_x-free H2_2 production rates of 450 µmol g1^{-1} h1^{-1} at 500°C .
  • Pore Architecture Tuning: Adjust calcination temperature to optimize metal dispersion. Lower temperatures (≈350°C) preserve mesopores (2–5 nm), improving reactant diffusion .

Basic Question: What analytical methods are used to quantify residual silanol groups in this compound-based materials?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure weight loss between 100–300°C to estimate uncondensed Si-OH content .
  • 29Si^{29}\text{Si} Solid-State NMR: Detect Q3^3 [(SiO)3_3Si-OH] and Q4^4 [(SiO)4_4Si] species. A Q4^4/Q3^3 ratio >3 indicates high crosslinking .

Advanced Question: What strategies mitigate phase separation during the sol-gel synthesis of this compound-containing composites?

Methodological Answer:

  • Surfactant Templating: Add CTABr (cetyltrimethylammonium bromide) to stabilize micellar structures, ensuring homogeneous silica network formation .
  • Co-Solvent Systems: Use ethanol/water mixtures (70:30 v/v) to balance precursor solubility and hydrolysis kinetics .

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